molecular formula C8H7NO2 B6273749 3-(4-Pyridyl)acrylic acid CAS No. 84228-93-3

3-(4-Pyridyl)acrylic acid

Cat. No.: B6273749
CAS No.: 84228-93-3
M. Wt: 149.1
InChI Key:
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Description

3-(4-Pyridyl)acrylic acid: is an organic compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol 4-Pyridineacrylic acid . This compound features a pyridine ring substituted with an acrylic acid moiety at the 4-position. It is a versatile compound used in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(4-Pyridyl)acrylic acid can be synthesized through the reaction of pyridine and acrylic acid. The reaction typically involves heating pyridine and acrylic acid in a suitable solvent . Another method involves the Perkin reaction, where 3-pyridinecarboxaldehyde reacts with acetic anhydride .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Pyridyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to other functional groups.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Pyridine derivatives with oxidized functional groups.

    Reduction: Reduced forms of the acrylic acid moiety.

    Substitution: Substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Pyridyl)acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking and coordination with metal ions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 3-(3-Pyridyl)acrylic acid
  • 3-(2-Pyridyl)acrylic acid
  • Iso-nicotinic acid
  • 4-Pyridazine carboxylic acid

Comparison: 3-(4-Pyridyl)acrylic acid is unique due to the position of the acrylic acid moiety on the 4-position of the pyridine ring. This structural feature imparts distinct chemical and biological properties compared to its isomers and other similar compounds . For example, 3-(3-Pyridyl)acrylic acid has the acrylic acid moiety at the 3-position, leading to different reactivity and interaction profiles .

Properties

IUPAC Name

(E)-3-pyridin-4-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h1-6H,(H,10,11)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAYTINUCCRGDR-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5337-79-1, 84228-93-3
Record name 4-Pyridineacrylic acid
Source ChemIDplus
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Record name 4-Pyridineacrylic acid
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Record name 3-(4-pyridyl)acrylic acid
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Record name 3-(pyridin-4-yl)prop-2-enoic acid
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